

Application Notes & Protocols for the Quantification of Okanin-4'-O-glucoside

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Compound of Interest

Compound Name: **Okanin-4'-O-glucoside**

Cat. No.: **B15286799**

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These application notes provide detailed methodologies for the quantification of **Okanin-4'-O-glucoside**, a naturally occurring chalcone glycoside, using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). **Okanin-4'-O-glucoside** can be found in various medicinal plants, including those from the *Bidens* genus.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Introduction

Okanin-4'-O-glucoside (also known as Marein) is a flavonoid that has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in plant extracts and biological matrices is crucial for research and development, quality control of herbal products, and pharmacokinetic studies. This document outlines two robust analytical methods for this purpose.

Physicochemical Properties of Okanin-4'-O-glucoside

Property	Value	Reference
Chemical Formula	$C_{21}H_{22}O_{11}$	[5]
Average Molecular Weight	450.4 g/mol	[5]
Exact Mass	450.11621151 Da	[5]

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of **Okanin-4'-O-glucoside** in well-characterized matrices where high sensitivity is not the primary requirement.

Experimental Protocol: HPLC-UV

1. Sample Preparation (from *Bidens pilosa* leaves)

- Extraction:
 - Weigh 1.0 g of dried and powdered *Bidens pilosa* leaves.
 - Add 20 mL of 80% methanol in water.
 - Sonciate for 30 minutes at room temperature.
 - Centrifuge the mixture at 4000 rpm for 15 minutes.
 - Collect the supernatant.
 - Repeat the extraction process on the pellet twice more.
 - Combine all supernatants.
- Purification:
 - Evaporate the combined supernatant to dryness under reduced pressure.
 - Redissolve the residue in 10 mL of the initial mobile phase.

- Filter the solution through a 0.45 μm syringe filter into an HPLC vial.

2. Chromatographic Conditions

Parameter	Condition
Instrument	HPLC system with a UV/Vis or Diode Array Detector (DAD)
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30 °C
Detection Wavelength	370 nm

3. Method Validation Parameters

The method should be validated according to standard guidelines, assessing the following parameters:

Validation Parameter	Typical Acceptance Criteria
Linearity	$R^2 > 0.999$ over a range of 1-200 $\mu\text{g/mL}$
Precision (RSD%)	Intra-day < 2%, Inter-day < 3%
Accuracy (Recovery %)	95-105%
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for quantifying **Okanin-4'-O-glucoside** in complex matrices such as plasma or tissue homogenates, and for trace-level analysis in plant extracts.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (from rat plasma)

- To 100 μ L of plasma, add 300 μ L of ice-cold acetonitrile containing an internal standard (IS) (e.g., a structurally similar flavonoid glycoside not present in the sample).
- Vortex for 2 minutes to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase.
- Filter through a 0.22 μ m syringe filter into an LC-MS vial.

2. LC-MS/MS Conditions

Parameter	Condition
Instrument	UPLC or HPLC system coupled to a triple quadrupole mass spectrometer
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Elution	0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-9 min: 5% B
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40 °C

3. Mass Spectrometry Parameters

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	120 °C
Desolvation Temperature	350 °C
Capillary Voltage	3.0 kV

MRM Transitions for **Okanin-4'-O-glucoside**

Ionization Mode	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Positive	451.12	289.08 (Quantifier)	20
	451.12	153.02 (Qualifier)	35
Negative	449.11	287.05 (Quantifier)	25
	449.11	135.04 (Qualifier)	40

Note: Collision energies should be optimized for the specific instrument used.

4. Method Validation Parameters

Validation Parameter	Typical Acceptance Criteria
Linearity	$R^2 > 0.995$ over a range of 0.5-500 ng/mL
Precision (RSD%)	Intra-day < 15%, Inter-day < 15%
Accuracy (Recovery %)	85-115%
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1
Matrix Effect	Within 85-115%
Stability	Stable under relevant storage and processing conditions

Experimental Workflow Diagram



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Caption: General workflow for the quantification of **Okanin-4'-O-glucoside**.

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